molecular formula C9H7NO2 B13671790 1-(Furo[2,3-b]pyridin-3-yl)ethanone

1-(Furo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B13671790
M. Wt: 161.16 g/mol
InChI Key: KZUXGSXXPSUWGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furo[2,3-b]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-acetylpyridine with furan derivatives in the presence of a catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Chemical Reactions Analysis

Types of Reactions: 1-(Furo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(Furo[2,3-b]pyridin-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

  • 1-(Furo[3,2-b]pyridin-6-yl)ethanone
  • 1-Furo[2,3-c]pyridin-5-ylethanone
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone

Comparison: 1-(Furo[2,3-b]pyridin-3-yl)ethanone is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-furo[2,3-b]pyridin-3-ylethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)8-5-12-9-7(8)3-2-4-10-9/h2-5H,1H3

InChI Key

KZUXGSXXPSUWGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC2=C1C=CC=N2

Origin of Product

United States

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